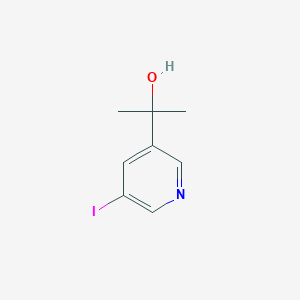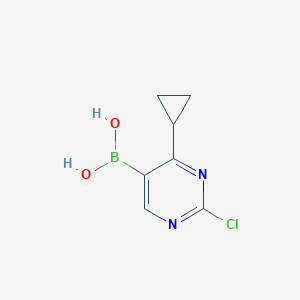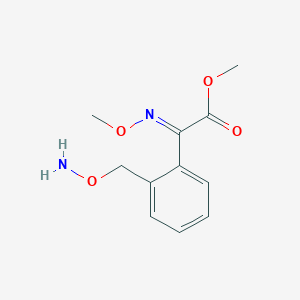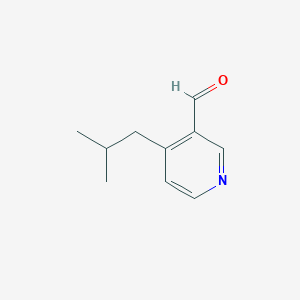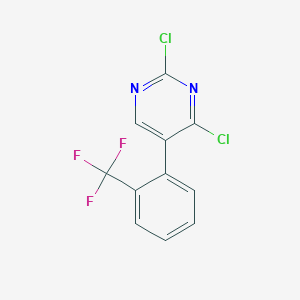
2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with a trifluoromethyl-substituted benzene derivative. One common method involves the use of trifluoromethyl iodide (CF3I) as a trifluoromethylation reagent. The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound often employs a two-step process. The first step involves the synthesis of an intermediate compound, such as trifluoromethyl uracil, which is then converted to this compound through further chemical reactions. This method is favored for its efficiency and scalability .
化学反応の分析
Types of Reactions: 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the pyrimidine ring.
Coupling Reactions: Suzuki coupling reactions are commonly used to introduce aryl groups into the pyrimidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Suzuki Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and agrochemical applications .
科学的研究の応用
Chemistry: In chemistry, 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in the development of anticancer agents due to its ability to inhibit specific enzymes involved in cancer cell proliferation. It is also being investigated for its antimicrobial properties .
Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of herbicides and pesticides. Its stability and reactivity make it suitable for various formulations .
作用機序
The mechanism of action of 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth or the elimination of microbial pathogens .
類似化合物との比較
2,4-Dichloro-5-trifluoromethylpyrimidine: Similar in structure but lacks the phenyl group.
2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom instead of the trifluoromethyl group.
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine: Similar structure with a methoxy group instead of the trifluoromethyl group.
Uniqueness: 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
特性
分子式 |
C11H5Cl2F3N2 |
|---|---|
分子量 |
293.07 g/mol |
IUPAC名 |
2,4-dichloro-5-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5Cl2F3N2/c12-9-7(5-17-10(13)18-9)6-3-1-2-4-8(6)11(14,15)16/h1-5H |
InChIキー |
BPTOCYNVOWQJPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2Cl)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B13111815.png)
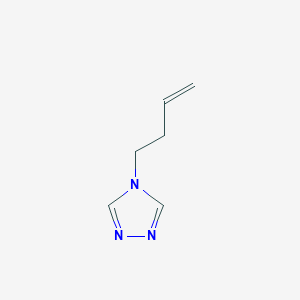
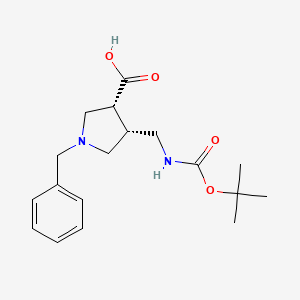
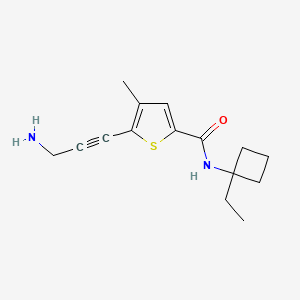

![5-Thioxo-7-(trifluoromethyl)-3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13111844.png)
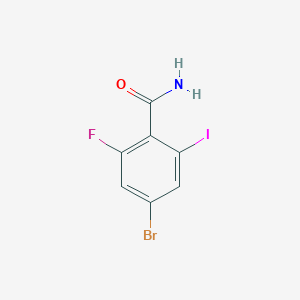
![5-((1S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-1,2,4-thiadiazole](/img/structure/B13111849.png)
